(1S,2S)-1,2-Bis(3,5-dimethylphenyl)-1,2-ethylenediamine Phosphate
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Overview
Description
This compound is a chiral phosphine with two 3,5-dimethylphenyl groups attached to each nitrogen atom of a 1,2-ethylenediamine . Chiral phosphines are often used as ligands in asymmetric catalysis.
Molecular Structure Analysis
The compound has two chiral centers, which are the two carbon atoms of the ethylenediamine moiety . Each of these carbons is attached to a 3,5-dimethylphenyl group, a hydrogen atom, a nitrogen atom, and a phosphorus atom .Chemical Reactions Analysis
As a phosphine, this compound can act as a ligand and coordinate to metal centers. The specific reactions it can participate in would depend on the other reactants and conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. As a phosphine, it would likely be sensitive to air and moisture .Scientific Research Applications
Coordination Chemistry and Molecular Structures
- Hydrogen-Bonded Assemblies : Research on alkylsulphate salts of bis-phenols, which share structural motifs with (1S,2S)-1,2-Bis(3,5-dimethylphenyl)-1,2-ethylenediamine Phosphate, reveals the formation of hydrogen-bonded assemblies through O–H⋯O and N–H⋯O interactions. These studies underline the importance of such compounds in understanding the self-assembly processes and hydrogen bonding in molecular structures (Sarma & Baruah, 2008).
Synthesis and Catalysis
- Immunoglobulin G Cross-Linking : The synthesis of bivalent affinity labels for the cross-linking of immunoglobulin G demonstrates the applicability of structurally related compounds in biochemistry for producing covalently cross-linked materials. Such processes have implications for developing sensitive probes for immune effector functions (Segal & Hurwitz, 1976).
Materials Science and Flame Retardancy
- Organophosphate Esters Exposure : Studies on the exposure to organophosphate esters (OPEs), which are structurally related to the compound , highlight concerns regarding their use due to suspected health risks. Such research is pivotal in environmental science and public health, contributing to understanding exposure risks and paving the way for safer alternatives (He et al., 2018).
Environmental Implications
- Hydrolysis Studies : Research into the hydrolysis of esters, including phosphate esters, provides insight into the degradation mechanisms and environmental fate of such compounds. These studies are crucial for assessing the environmental impact and biodegradability of chemical substances (Taylor & Kluger, 1993).
Spectroscopy and Molecular Analysis
- Vibrational Properties : Investigations into the vibrational properties of the phosphate group through molecular dynamics and density functional theory illuminate the link between structure and spectral characteristics. This research is fundamental in analytical chemistry for developing probes and sensors based on vibrational spectroscopy (Andrushchenko et al., 2015).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
(1S,2S)-1,2-bis(3,5-dimethylphenyl)ethane-1,2-diamine;phosphoric acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2.H3O4P/c1-11-5-12(2)8-15(7-11)17(19)18(20)16-9-13(3)6-14(4)10-16;1-5(2,3)4/h5-10,17-18H,19-20H2,1-4H3;(H3,1,2,3,4)/t17-,18-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKDGAFBRVLBNCX-APTPAJQOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(C(C2=CC(=CC(=C2)C)C)N)N)C.OP(=O)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1)[C@@H]([C@H](C2=CC(=CC(=C2)C)C)N)N)C.OP(=O)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N2O4P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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